molecular formula C15H11BrN2O2 B8664863 5-(4-Bromophenyl)-5-phenylimidazolidine-2,4-dione CAS No. 56079-85-7

5-(4-Bromophenyl)-5-phenylimidazolidine-2,4-dione

Cat. No. B8664863
CAS No.: 56079-85-7
M. Wt: 331.16 g/mol
InChI Key: POMIFDDEWLQZOM-UHFFFAOYSA-N
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Patent
US04304782

Procedure details

In a 500 ml steel bomb, 60 gr of 4-bromobenzophenone in 300 ml of dimethylformamide, 100 gr of solid ammonium carbonate and 30 gr of potassium cyanide in 100 ml of water are added. After closing the bomb, the reaction mixture is heated to 120° C. for 5 days, then poured under fast mechanical stirring into 2 l of water at 80° C., then acidified (concentrated HCl) and centrifuged after cooling in an ice-bath. A crude product is obtained, which is treated with 2 N sodium hydroxide (500 ml). The suspension is filtered; the filtrate is extracted three times with ether (total of 300 ml). The aqueous phase is acidified with concentrated hydrochloric acid to give 59 gr of 5-(parabromophenyl)-5-phenylhydantoin as a crude product. A recrystallization from ethanol gives 40 gr of pure product.
Name
Quantity
2 L
Type
solvent
Reaction Step One
[Compound]
Name
steel
Quantity
500 mL
Type
reactant
Reaction Step Two
Quantity
60 g
Type
reactant
Reaction Step Two
[Compound]
Name
solid
Quantity
100 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
30 g
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
500 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:15]=[CH:14][C:5]([C:6]([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)=O)=[CH:4][CH:3]=1.[C:16](=[O:19])([O-])[O-].[NH4+:20].[NH4+].[C-]#N.[K+].Cl.[OH-].[Na+].C[N:29](C)[CH:30]=[O:31]>O>[Br:1][C:2]1[CH:15]=[CH:14][C:5]([C:6]2([C:8]3[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=3)[NH:20][C:30](=[O:31])[NH:29][C:16]2=[O:19])=[CH:4][CH:3]=1 |f:1.2.3,4.5,7.8|

Inputs

Step One
Name
Quantity
2 L
Type
solvent
Smiles
O
Step Two
Name
steel
Quantity
500 mL
Type
reactant
Smiles
Name
Quantity
60 g
Type
reactant
Smiles
BrC1=CC=C(C(=O)C2=CC=CC=C2)C=C1
Name
solid
Quantity
100 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[NH4+].[NH4+]
Name
Quantity
30 g
Type
reactant
Smiles
[C-]#N.[K+]
Name
Quantity
300 mL
Type
reactant
Smiles
CN(C=O)C
Name
Quantity
100 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
500 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
poured
TEMPERATURE
Type
TEMPERATURE
Details
after cooling in an ice-bath
CUSTOM
Type
CUSTOM
Details
A crude product is obtained
FILTRATION
Type
FILTRATION
Details
The suspension is filtered
EXTRACTION
Type
EXTRACTION
Details
the filtrate is extracted three times with ether (total of 300 ml)

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC=C(C=C1)C1(C(NC(N1)=O)=O)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 59 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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